molecular formula C14H17FN2O B2821698 N-(3-fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamide CAS No. 338792-87-3

N-(3-fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamide

Cat. No.: B2821698
CAS No.: 338792-87-3
M. Wt: 248.301
InChI Key: IUBLTNXCXMYGQK-LUAWRHEFSA-N
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Description

N-(3-fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a pyrrolidinyl group, and a butenamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamide typically involves the following steps:

    Formation of the Fluorophenyl Intermediate: The starting material, 3-fluoroaniline, undergoes a reaction with an appropriate acylating agent to form the 3-fluorophenyl intermediate.

    Pyrrolidinyl Substitution: The intermediate is then reacted with pyrrolidine under suitable conditions to introduce the pyrrolidinyl group.

    Butenamide Formation: Finally, the compound is subjected to a reaction with a butenamide precursor to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, controlled temperatures, and pressures to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(3-fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in medicinal chemistry or materials science.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-3-(1-pyrrolidinyl)-2-butenamide
  • N-(3-bromophenyl)-3-(1-pyrrolidinyl)-2-butenamide
  • N-(3-methylphenyl)-3-(1-pyrrolidinyl)-2-butenamide

Uniqueness

N-(3-fluorophenyl)-3-(1-pyrrolidinyl)-2-butenamide is unique due to the presence of the fluorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-N-(3-fluorophenyl)-3-pyrrolidin-1-ylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O/c1-11(17-7-2-3-8-17)9-14(18)16-13-6-4-5-12(15)10-13/h4-6,9-10H,2-3,7-8H2,1H3,(H,16,18)/b11-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUBLTNXCXMYGQK-LUAWRHEFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=CC(=CC=C1)F)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)NC1=CC(=CC=C1)F)/N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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